molecular formula C8H15ClO4S B6187281 (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride CAS No. 2639443-08-4

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No.: B6187281
CAS No.: 2639443-08-4
M. Wt: 242.7
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Description

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H15ClO4S It is known for its unique structure, which includes a dioxane ring substituted with trimethyl groups and a methanesulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,5,5-trimethyl-1,4-dioxane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the formed acid

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The dioxane ring provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog without the dioxane ring, used in similar reactions but with different reactivity and selectivity.

    2,5,5-trimethyl-1,4-dioxane: Lacks the sulfonyl chloride group, used as a solvent and intermediate in organic synthesis.

    Sulfonyl Chloride Derivatives: Compounds with different substituents on the sulfonyl chloride group, exhibiting varied reactivity and applications.

Uniqueness

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to the presence of both the dioxane ring and the sulfonyl chloride group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized synthetic applications.

Properties

CAS No.

2639443-08-4

Molecular Formula

C8H15ClO4S

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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